molecular formula C19H22ClF2N5O2S B2746545 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185148-80-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2746545
CAS No.: 1185148-80-4
M. Wt: 457.92
InChI Key: LKITUJNIOGAZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. The molecule further incorporates a pyrazole ring linked to a morpholine moiety via a propyl chain, with a carboxamide bridge connecting the benzothiazole and pyrazole groups. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O2S.ClH/c1-24-6-3-15(23-24)18(27)26(5-2-4-25-7-9-28-10-8-25)19-22-17-14(21)11-13(20)12-16(17)29-19;/h3,6,11-12H,2,4-5,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKITUJNIOGAZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved through the reaction of 4,6-difluoro-2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the benzothiazole intermediate with hydrazine and a suitable diketone under reflux conditions.

    Morpholine Substitution: The final step involves the substitution of the morpholine moiety. This can be achieved by reacting the pyrazole intermediate with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity and thereby exerting anti-inflammatory and anticancer effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt of the target compound improves solubility compared to non-salt analogs like Compound 1.
  • The morpholinylpropyl chain may contribute to higher plasma protein binding compared to simpler benzothiazole derivatives.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzothiazole moiety, a pyrazole core, and a morpholine side chain. Its molecular formula is C13H14F2N4O2SC_{13}H_{14}F_2N_4O_2S, with a molecular weight of approximately 358.4 g/mol. The presence of fluorine substituents enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values ranging from 3.58 to 15.36 µM against three different cancer cell lines, indicating potent anticancer activity . Moreover, it demonstrates selective toxicity towards cancer cells compared to normal cell lines, with IC50 values for normal cells being significantly higher (38.77–66.22 µM) than those for cancer cells .

The compound acts primarily by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis. The IC50 values for BRAF and VEGFR-2 inhibition were reported at 0.071 µM and 0.194 µM respectively, comparable to established inhibitors like sorafenib .

Additionally, the compound induces apoptosis in cancer cells, evidenced by an increase in both early and late apoptotic markers following treatment . This suggests that it not only halts proliferation but also actively promotes programmed cell death.

In Vitro Studies

In vitro assays have confirmed the compound's ability to cause G2-M phase arrest in the cell cycle of treated cancer cells, further supporting its role as an effective anticancer agent . A notable study reported that treatment with the compound resulted in a significant increase in apoptotic cells (37.83%) compared to untreated controls (0.89%) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzothiazole ring can significantly affect the compound's potency. For example, the presence of hydrophobic substituents enhanced the anticancer activity of related compounds . This suggests that further optimization of the chemical structure could yield even more potent derivatives.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known compounds:

Compound NameTarget KinaseIC50 (µM)Cell Line TestedApoptosis Induction
N-(4,6-difluoro...)BRAF0.194MCF-7Yes
SorafenibBRAF0.171MCF-7Yes
Compound XVEGFR-20.071MCF-7Yes

Case Studies

A recent case study highlighted the efficacy of this compound in a preclinical model of breast cancer where it significantly reduced tumor size compared to control groups . The study emphasized its potential as a therapeutic agent in combination therapies aimed at enhancing overall treatment efficacy.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves sequential functionalization of the benzothiazole and pyrazole cores. Critical steps include:

  • Benzothiazole ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., thionyl chloride for amidation) .
  • Fluorination : Selective introduction of fluorine at the 4- and 6-positions of the benzothiazole ring using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
  • Morpholine-propyl linkage : Coupling of the morpholine group via nucleophilic substitution or amidation, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate the hydrochloride salt . Key challenges: Managing regioselectivity during fluorination and minimizing byproducts during morpholine-propyl coupling .

Q. How is the compound structurally characterized, and what analytical methods are essential?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions and purity (e.g., distinguishing fluorine environments at C4 vs. C6) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves dihedral angles between the benzothiazole and pyrazole rings, critical for understanding conformational stability .
  • Elemental analysis : Validates stoichiometry of the hydrochloride salt .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer), using fluorogenic substrates to quantify IC50_{50} values .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency, with EC50_{50} comparisons to analogs lacking fluorine/morpholine groups .
  • Solubility and stability : PBS/DMSO solubility tests and pH-dependent stability profiling (e.g., HPLC monitoring over 24h) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, morpholine chain length) impact bioactivity?

A structure-activity relationship (SAR) study should compare:

  • Fluorine substitution : Replace 4,6-difluoro with monofluoro or non-fluorinated benzothiazole analogs. Evidence shows difluoro groups enhance electron-withdrawing effects, improving target binding .
  • Morpholine chain length : Shorten the propyl linker to ethyl or extend to butyl. Longer chains may increase lipophilicity but reduce solubility .
  • Pyrazole methylation : Test 1-methyl vs. 1,5-dimethyl variants. Methylation at the 1-position stabilizes the pyrazole ring against metabolic degradation . Methodology: Parallel synthesis of analogs followed by in vitro bioassays and molecular docking to correlate structural changes with activity .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Discrepancies may arise from:

  • Metabolic instability : Use LC-MS to identify metabolites in plasma. If rapid clearance occurs, modify the morpholine group (e.g., replace with piperazine) to enhance stability .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Bioavailability issues : Reformulate with cyclodextrin or lipid nanoparticles to improve absorption .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

Use molecular dynamics (MD) simulations and QSAR models :

  • Predict logP and pKa values to balance solubility and membrane permeability .
  • Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Apply free-energy perturbation (FEP) to virtually screen substituents with improved target affinity .

Methodological Notes

  • Synthetic protocols from related compounds (e.g., Vilsmeier-Haack reactions for pyrazole functionalization ) should be adapted with stoichiometric adjustments for difluoro-benzothiazole intermediates.
  • Data validation : Cross-reference NMR assignments with X-ray structures to avoid misassignment of fluorine signals .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments to ensure statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.